5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC9338382
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O3 |
|---|---|
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 5-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C11H13BrN2O3/c12-9-4-3-8(17-9)11(16)13-7-10(15)14-5-1-2-6-14/h3-4H,1-2,5-7H2,(H,13,16) |
| Standard InChI Key | DTJANDFSPQTIEQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br |
| Canonical SMILES | C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide delineates its structure:
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A furan-2-carboxamide backbone substituted with bromine at the 5-position.
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An ethyl linker connecting the carboxamide nitrogen to a 2-oxo-2-(pyrrolidin-1-yl) moiety.
Its molecular formula is C₁₂H₁₄BrN₂O₃, yielding a molecular weight of 329.16 g/mol. The presence of bromine (atomic weight 79.90) contributes significantly to its molecular mass and influences its electronic properties through inductive effects .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₄BrN₂O₃ |
| Molecular weight (g/mol) | 329.16 |
| IUPAC name | 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide |
| SMILES | BrC1=CC=C(O1)C(=O)NCC(N2CCCC2)=O |
Structural Analysis and Conformational Features
The compound’s planar furan ring (bond angles ~108°) facilitates π-π stacking interactions, while the pyrrolidine group introduces a three-dimensional conformation. Quantum mechanical modeling predicts:
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Torsional angles: The ethyl linker adopts a gauche conformation (θ ≈ 60°) to minimize steric clash between the pyrrolidine and furan rings .
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Hydrogen bonding: The carboxamide NH forms an intramolecular H-bond with the carbonyl oxygen (distance ≈ 2.1 Å), stabilizing the Z-conformation.
X-ray crystallography data for analogous compounds (e.g., benzofuran derivatives) reveal monoclinic crystal systems with P2₁ space groups, suggesting potential isostructural behavior .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be deconstructed into three key fragments:
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5-Bromofuran-2-carboxylic acid: Prepared via electrophilic bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid.
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2-Amino-1-(pyrrolidin-1-yl)ethan-1-one: Synthesized through nucleophilic substitution between 2-chloroacetamide and pyrrolidine.
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Amide coupling: Achieved via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions .
Stepwise Procedure
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Bromination:
Furan-2-carboxylic acid (1.0 eq) reacts with NBS (1.1 eq) in glacial acetic acid at 0–5°C for 6 hr, yielding 5-bromofuran-2-carboxylic acid (78% yield). -
Amine synthesis:
2-Chloroacetamide (1.0 eq) and pyrrolidine (1.2 eq) reflux in THF with K₂CO₃ (2.0 eq) for 12 hr, producing 2-amino-1-(pyrrolidin-1-yl)ethan-1-one (65% yield) . -
Coupling reaction:
5-Bromofuran-2-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF are stirred at 0°C for 30 min. The amine (1.2 eq) is added, and the mixture reacts at 25°C for 24 hr. Purification via silica chromatography (EtOAc/hexane) affords the title compound (52% yield).
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling temperature | 25°C | Maximizes EDC efficiency |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction time | 18–24 hr | Completes activation |
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced under acidic conditions (0.89 mg/mL at pH 2.0) due to pyrrolidine protonation .
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LogP: 2.31 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Characterization
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